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molecular formula C13H16BrNO B246528 7-Bromo-2-dimethylaminomethyl-1-tetralone

7-Bromo-2-dimethylaminomethyl-1-tetralone

Cat. No. B246528
M. Wt: 282.18 g/mol
InChI Key: KUMUPICCPMUFIN-UHFFFAOYSA-N
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Patent
US04590200

Procedure details

The hydrochloride was converted to the free base by dissolving in a small volume of water and adding a slight excess of a saturated aqueous solution of sodium bicarbonate. Ether extraction gave the free base as an oil.
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]([CH2:14][N:15]([CH3:17])[CH3:16])[C:10]2=[O:13])=[CH:5][CH:4]=1.C(=O)(O)[O-].[Na+]>O>[Br:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]([CH2:14][N:15]([CH3:17])[CH3:16])[C:10]2=[O:13])=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC1=CC=C2CCC(C(C2=C1)=O)CN(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Ether extraction

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CCC(C(C2=C1)=O)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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